molecular formula C12H14N4O4S3 B2657982 Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2097935-13-0

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2657982
CAS No.: 2097935-13-0
M. Wt: 374.45
InChI Key: CRCBNHUDNXNDMJ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex heterocyclic compound that incorporates a thiophene ring, a thiadiazole ring, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

methyl 3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S3/c1-20-12(17)11-9(2-7-21-11)23(18,19)16-5-3-15(4-6-16)10-8-13-22-14-10/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBNHUDNXNDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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